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Compound of Interest

Compound Name: 2-Chloro-4-phenyinicotinonitrile

Cat. No.: B1586891

An In-Depth Technical Guide to 2-Chloro-4-
phenylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and potential
biological properties of 2-Chloro-4-phenylnicotinonitrile, a heterocyclic compound of interest
in medicinal chemistry and materials science. This document is intended to serve as a
technical resource, consolidating available data and providing insights into its synthesis,
characterization, and potential applications.

Introduction and Molecular Overview

2-Chloro-4-phenylnicotinonitrile, with the CAS Number 163563-64-2, is a substituted
pyridine derivative. Its structure incorporates a pyridine ring, a chloro substituent at the 2-
position, a phenyl group at the 4-position, and a nitrile group at the 3-position. This unique
arrangement of functional groups imparts specific electronic and steric properties that make it
an attractive scaffold for further chemical exploration.

The presence of the 2-chloro substituent provides a reactive site for nucleophilic substitution,
allowing for the introduction of a wide variety of functional groups. The nitrile group is a
versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or reduced
to an amine. Furthermore, the phenyl group at the 4-position significantly influences the

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1586891?utm_src=pdf-interest
https://www.benchchem.com/product/b1586891?utm_src=pdf-body
https://www.benchchem.com/product/b1586891?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586891?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

molecule's overall shape, polarity, and potential for intermolecular interactions, such as pi-
stacking. Nicotinonitrile derivatives, in general, are known to exhibit a range of biological
activities, making this compound a person of interest for drug discovery programs.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Chloro-4-
phenylnicotinonitrile is essential for its handling, formulation, and application in various
experimental settings.

Property Value Source
CAS Number 163563-64-2 [21[3114]
Molecular Formula C12H7CIN2 [31[5]
Molecular Weight 214.65 g/mol [3]
Melting Point 125-128 °C [5]
Appearance Solid (predicted)

Limited data available.
Generally, nicotinonitrile
- derivatives are soluble in polar
Solubllity organic solvents like methanol,
ethanol, and DMSO, with

limited solubility in water.[6]

Note: Experimental data on properties such as boiling point, density, and pKa are not readily
available in the public domain. These would need to be determined empirically.

Synthesis and Reactivity
Synthetic Approaches

While a specific, detailed experimental protocol for the synthesis of 2-Chloro-4-
phenylnicotinonitrile is not widely published, its synthesis can be approached through
established methods for preparing substituted nicotinonitriles. A plausible and widely utilized
method is a variation of the Gewald aminothiophene synthesis, which can be adapted for the
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synthesis of 2-aminonicotinonitriles, followed by a Sandmeyer-type reaction to introduce the
chloro group.[7][8][9][10][11]

A potential synthetic route is outlined below:

Gewald-type reaction

Benzaldehyde (Base, Sulfur)
y Sandmeyer Reaction
P 2-Amino-4,6-diphenylnicotinonitrile NaNO2, HCI, CuCl S
(or similar precursor) 2-Chloro-4-phenylnicotinonitrile
A
Acetophenone

Click to download full resolution via product page
Figure 1: A plausible synthetic pathway to 2-Chloro-4-phenylnicotinonitrile.
Step-by-Step Conceptual Protocol (based on related syntheses):

o Knoevenagel Condensation: React benzaldehyde with an active methylene compound like
acetophenone in the presence of a base to form a chalcone intermediate.

o Gewald Reaction: The chalcone is then reacted with malononitrile and elemental sulfur in the
presence of a base (e.g., morpholine or piperidine) to yield a 2-amino-4-phenyl-6-
substituted-nicotinonitrile derivative. The choice of the starting acetophenone would
determine the substituent at the 6-position.

o Diazotization: The resulting 2-aminonicotinonitrile is then subjected to diazotization using
sodium nitrite in a strong acidic medium (e.g., hydrochloric acid) at low temperatures.

o Sandmeyer Reaction: The diazonium salt is subsequently treated with a copper(l) chloride
catalyst to replace the diazonium group with a chlorine atom, yielding the final product, 2-
Chloro-4-phenylnicotinonitrile.
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Causality in Experimental Choices:

o Base Catalysis in Gewald Reaction: The base is crucial for the initial deprotonation of the
active methylene compound, initiating the condensation cascade.

o Low Temperature for Diazotization: Diazonium salts are typically unstable at higher
temperatures and can decompose. Maintaining a low temperature (0-5 °C) is critical for the
successful formation and subsequent reaction of the diazonium intermediate.

o Copper(l) Catalyst in Sandmeyer Reaction: Copper(l) halides facilitate the radical-mediated
replacement of the diazonium group with the corresponding halide.

Chemical Reactivity

The reactivity of 2-Chloro-4-phenylnicotinonitrile is dictated by its key functional groups:

G-ChIoro-4-phenylnicotinonitri@

Nu H3O* / OH- [H]

Potential Reactions

A
Nucleophilic Substitution Nitrile Hydrolysis Nitrile Reduction
(at C2-CI) (to Amide/Carboxylic Acid) (to Amine)

Click to download full resolution via product page

Figure 2: Key reactive sites and potential transformations of 2-Chloro-4-phenylnicotinonitrile.

» Nucleophilic Aromatic Substitution: The chlorine atom at the 2-position of the electron-
deficient pyridine ring is susceptible to nucleophilic attack.[12] This allows for the introduction
of various nucleophiles, such as amines, alkoxides, and thiols, to generate a library of
derivatives. The reactivity is enhanced by the electron-withdrawing nature of the nitrile group
and the pyridine nitrogen.
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 Nitrile Group Transformations: The cyano group can undergo hydrolysis under acidic or basic
conditions to yield the corresponding carboxamide or carboxylic acid. It can also be reduced
to a primary amine using reducing agents like lithium aluminum hydride.

Potential Applications in Drug Development

While there is no specific data on the pharmacological activity of 2-Chloro-4-
phenylnicotinonitrile itself, the nicotinonitrile scaffold is a well-established pharmacophore in
medicinal chemistry.[13] Derivatives of nicotinonitrile have been reported to possess a wide
range of biological activities, including:

o Antimicrobial and Antifungal Activity: The pyridine and nitrile moieties are present in
numerous compounds with demonstrated antimicrobial and antifungal properties.

» Anti-inflammatory Activity: Certain substituted nicotinonitriles have shown potential as anti-
inflammatory agents.[14]

o Anticancer Activity: The 2-aminonicotinonitrile backbone is a key structural feature in some
kinase inhibitors and other anticancer agents.[15]

The potential for 2-Chloro-4-phenylnicotinonitrile in drug discovery lies in its utility as a
versatile intermediate for the synthesis of compound libraries for high-throughput screening.
The reactive chloro group allows for the facile introduction of diverse chemical functionalities,
enabling the exploration of structure-activity relationships.
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Figure 3: Workflow illustrating the use of 2-Chloro-4-phenylnicotinonitrile in drug discovery.

Analytical Characterization

The structural elucidation and purity assessment of 2-Chloro-4-phenylnicotinonitrile would
rely on a combination of standard analytical techniques.

Spectroscopic Methods

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy:
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o H NMR: The proton NMR spectrum is expected to show signals corresponding to the
protons on the phenyl ring and the pyridine ring. The chemical shifts and coupling patterns
would be informative for confirming the substitution pattern.

o 13C NMR: The carbon NMR spectrum would show distinct signals for the nitrile carbon, the
carbon bearing the chlorine atom, and the carbons of the phenyl and pyridine rings.[16]
[17]

« Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands
for the C=N stretch (typically around 2220-2260 cm~1), C-Cl stretch, and various C=C and
C=N stretching vibrations of the aromatic rings.

o Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight
of the compound. The fragmentation pattern could provide further structural information.[18]

Chromatographic Methods

o High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for
assessing the purity of 2-Chloro-4-phenylnicotinonitrile. A reversed-phase C18 column
with a mobile phase consisting of a mixture of acetonitrile and water (with an acid modifier
like formic acid) would be a suitable starting point.

e Thin-Layer Chromatography (TLC): TLC can be used for rapid reaction monitoring and
preliminary purity checks. A mobile phase of ethyl acetate and hexane would likely provide
good separation.

Step-by-Step Protocol for HPLC Analysis (General Method):

o Sample Preparation: Prepare a stock solution of 2-Chloro-4-phenylnicotinonitrile in a
suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
Dilute as necessary.

e HPLC System:
o Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 pm).

o Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: Acetonitrile.

[e]

o

Gradient: A suitable gradient from a high percentage of A to a high percentage of B over
20-30 minutes.

Flow Rate: 1.0 mL/min.

o

[¢]

Detection: UV at a suitable wavelength (e.g., 254 nm).

e Injection: Inject a small volume (e.g., 10 pL) of the sample solution.

o Data Analysis: Analyze the resulting chromatogram to determine the retention time and peak
area of the main component, and to identify any impurities.

Safety and Handling

Detailed toxicological data for 2-Chloro-4-phenylnicotinonitrile is not available. As with any
laboratory chemical, it should be handled with appropriate care. It is recommended to wear
personal protective equipment, including safety glasses, gloves, and a lab coat. Work should
be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and
eyes.

Conclusion

2-Chloro-4-phenylnicotinonitrile is a heterocyclic compound with significant potential as a
versatile building block in synthetic and medicinal chemistry. Its key structural features,
particularly the reactive 2-chloro substituent and the modifiable nitrile group, make it an
attractive starting material for the generation of diverse molecular libraries. While specific data
on its biological activity and detailed physicochemical properties are currently limited, the
known pharmacological relevance of the nicotinonitrile scaffold suggests that derivatives of this
compound could hold promise in various therapeutic areas. Further research is warranted to
fully explore the synthetic utility and biological potential of 2-Chloro-4-phenylnicotinonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1586891?utm_src=pdf-body
https://www.benchchem.com/product/b1586891?utm_src=pdf-body
https://www.benchchem.com/product/b1586891?utm_src=pdf-body
https://www.benchchem.com/product/b1586891?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586891?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

2. Chemscene ChemScene | 2-Chloro-4-phenylnicotinonitrile | 25G | CS-W002867 | Fisher
Scientific [fishersci.com]

. 163563-64-2 | MFCD01935958 | 2-Chloro-4-phenylnicotinonitrile [aaronchem.com]
. 2-Chloro-4-phenylnicotinonitrile | 163563-64-2 [sigmaaldrich.com]

. 2-CHLORO-4-PHENYLNICOTINONITRILE [chemicalbook.com]

. solubilityofthings.com [solubilityofthings.com]

. chemrxiv.org [chemrxiv.org]

°
o ~ » 1 H w

. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur -
PubMed [pubmed.ncbi.nim.nih.gov]

¢ 9. Gewald reaction - Wikipedia [en.wikipedia.org]

¢ 10. d-nb.info [d-nb.info]

e 11. Gewald Reaction [organic-chemistry.org]

¢ 12. masterorganicchemistry.com [masterorganicchemistry.com]
e 13. pubs.acs.org [pubs.acs.org]

e 14. derpharmachemica.com [derpharmachemica.com]

e 15. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for
drug discovery: A critical review - PMC [pmc.ncbi.nim.nih.gov]

e 16. spectrabase.com [spectrabase.com]
e 17. researchgate.net [researchgate.net]

» 18. Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-
2,2a,3,4-tetrahydro-1H-azeto[2,1-d][1,5]benzothia zepin-1-ones - PubMed
[pubmed.ncbi.nim.nih.gov]

« To cite this document: BenchChem. [Physical and chemical properties of 2-Chloro-4-
phenylnicotinonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1586891#physical-and-chemical-properties-of-2-
chloro-4-phenylnicotinonitrile]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://triggered.stanford.clockss.org/ServeContent?doi=10.3987%2Fcom-92-6236
https://www.fishersci.com/shop/products/2-chloro-4-phenylnicotinon-25g/501936963
https://www.fishersci.com/shop/products/2-chloro-4-phenylnicotinon-25g/501936963
https://www.aaronchem.com/163563-64-2
https://www.sigmaaldrich.com/SG/en/product/chemscenellcjinaypharmaceuticalspvtltdpreferredpartner/jayh9a8e97b7?context=bbe
https://www.chemicalbook.com/ChemicalProductProperty_US_CB0681595.aspx
https://www.solubilityofthings.com/pyridine-3-carbonitrile
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/66420cab21291e5d1d22ee4f/original/mechanisms-of-the-gewald-synthesis-of-2-aminothiophenes-from-elemental-sulfur.pdf
https://pubmed.ncbi.nlm.nih.gov/38913830/
https://pubmed.ncbi.nlm.nih.gov/38913830/
https://en.wikipedia.org/wiki/Gewald_reaction
https://d-nb.info/1315619873/34
https://www.organic-chemistry.org/namedreactions/gewald-reaction.shtm
https://www.masterorganicchemistry.com/2012/06/05/nucleophiles-and-electrophiles/
https://pubs.acs.org/doi/10.1021/acsomega.1c06951
https://www.derpharmachemica.com/pharma-chemica/synthesis-and-antiinflammatory-activity-of-novel-2chloro4aryl-amino6-7dimethoxy-quinazoline-derivatives.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7111421/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7111421/
https://spectrabase.com/spectrum/1BtnkuZTA2b
https://www.researchgate.net/figure/Experimental-13-C-NMR-spectrum-of-2-Cl-6-MA_fig4_224282151
https://pubmed.ncbi.nlm.nih.gov/10786899/
https://pubmed.ncbi.nlm.nih.gov/10786899/
https://pubmed.ncbi.nlm.nih.gov/10786899/
https://www.benchchem.com/product/b1586891#physical-and-chemical-properties-of-2-chloro-4-phenylnicotinonitrile
https://www.benchchem.com/product/b1586891#physical-and-chemical-properties-of-2-chloro-4-phenylnicotinonitrile
https://www.benchchem.com/product/b1586891#physical-and-chemical-properties-of-2-chloro-4-phenylnicotinonitrile
https://www.benchchem.com/product/b1586891#physical-and-chemical-properties-of-2-chloro-4-phenylnicotinonitrile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586891?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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